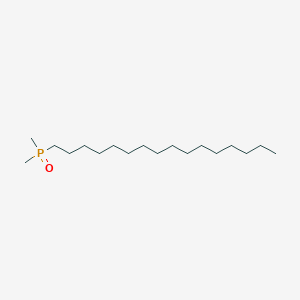
Phosphine oxide, dimethylhexadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, dimethylhexadecyl- is an organophosphorus compound characterized by the presence of a phosphine oxide functional group. This compound is notable for its high chemical stability and ease of handling under atmospheric conditions, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxides are typically synthesized through the reaction of phosphine derivatives with oxidizing agents. For example, the reaction of tertiary phosphines with oxygen or hydrogen peroxide can yield phosphine oxides . Another common method involves the oxidation of phosphines using halogen-based oxidants such as chlorine or bromine .
Industrial Production Methods
Industrial production of phosphine oxides often involves large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. For instance, the use of air or oxygen as the oxidant in a controlled environment is a common industrial practice .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, dimethylhexadecyl- undergoes various chemical reactions, including:
Reduction: Reduction of phosphine oxides to phosphines is a well-studied reaction.
Substitution: Phosphine oxides can participate in substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Phenylsilane in the presence of catalytic amounts of specific phosphoric acid esters.
Substitution: Halogen-based reagents such as chlorine or bromine.
Major Products Formed
Scientific Research Applications
Phosphine oxide, dimethylhexadecyl- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphine oxide, dimethylhexadecyl- involves its ability to act as a ligand, forming complexes with metal ions. This property is crucial in its role as a catalyst in various chemical reactions. The compound’s high affinity for metal ions allows it to stabilize transition states and facilitate reaction pathways .
Comparison with Similar Compounds
Phosphine oxide, dimethylhexadecyl- can be compared with other phosphine oxides such as:
Triphenylphosphine oxide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Dimethylphenylphosphine oxide: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of phosphine oxide, dimethylhexadecyl- lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications where other phosphine oxides may not be as effective .
Properties
CAS No. |
2190-97-8 |
|---|---|
Molecular Formula |
C18H39OP |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-dimethylphosphorylhexadecane |
InChI |
InChI=1S/C18H39OP/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2,3)19/h4-18H2,1-3H3 |
InChI Key |
ATIFDPMZFAVQLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















